

NP-1815-PX: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NP-1815-PX**, a potent and selective antagonist of the P2X4 receptor. The document covers its core molecular properties, mechanism of action, and detailed experimental protocols for its application in preclinical research, with a focus on inflammatory and pain models.

Core Molecular Properties

NP-1815-PX is a small molecule inhibitor of the P2X4 receptor, an ATP-gated ion channel. The compound is available as a free acid and as a sodium salt. The most consistent chemical information from published literature and chemical databases indicates the following properties:

Property	NP-1815-PX	NP-1815-PX Sodium
Chemical Formula	C21H14N4O3S	C21H13N4NaO3S
Molecular Weight	~402.43 g/mol	~424.41 g/mol
Monoisotopic Mass	402.07867 Da[1]	-
IUPAC Name	5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][2][3]benzodiazepine-2,4-dione[1]	sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][2] [4]diazepin-1-ide



Mechanism of Action: P2X4 Receptor Antagonism

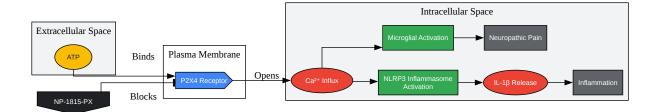
NP-1815-PX exerts its biological effects through the selective blockade of the P2X4 receptor. This receptor is a ligand-gated ion channel that, upon binding to extracellular adenosine triphosphate (ATP), opens to allow the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of ions triggers a variety of downstream signaling pathways.

The antagonistic action of **NP-1815-PX** has been shown to be effective in modulating inflammatory responses and neuropathic pain. Its key mechanisms include:

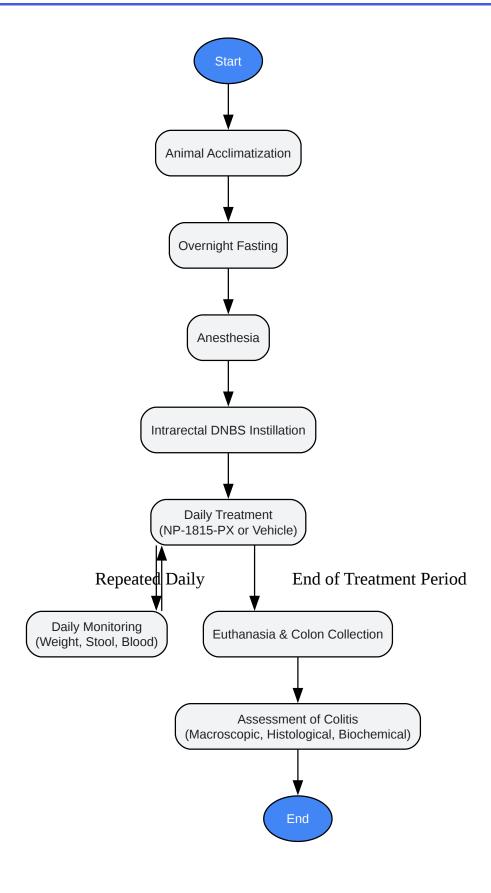
- Inhibition of Inflammasome Activation: In immune cells, the activation of the P2X4 receptor can lead to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is crucial for the processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). By blocking the initial Ca²⁺ signal, NP-1815-PX prevents the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and mitigating the inflammatory cascade.
- Modulation of Microglial Activity: In the central nervous system, P2X4 receptors are
 upregulated in microglia following nerve injury. The activation of these receptors contributes
 to the maintenance of chronic pain states. NP-1815-PX has been demonstrated to produce
 anti-allodynic effects in animal models of herpetic and neuropathic pain by inhibiting the
 activity of these spinal microglia.

The following diagram illustrates the signaling pathway of the P2X4 receptor and the inhibitory action of **NP-1815-PX**.

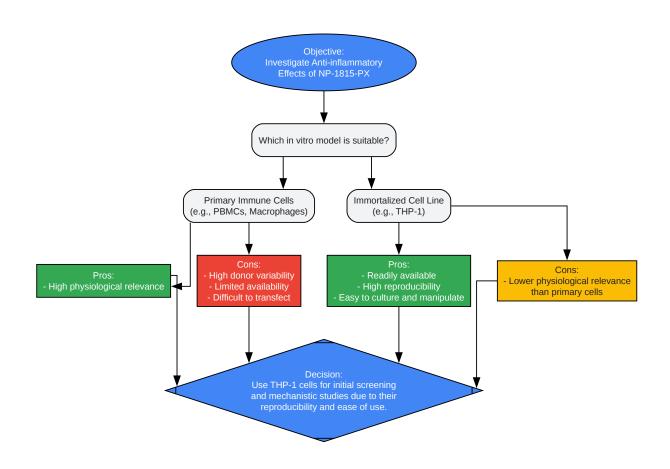












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